1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

Sigma Receptor Ligand Binding CNS

1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol (CAS 1355903-90-0) is a halogenated benzylpiperidine derivative with the molecular formula C12H15BrClNO and a molecular weight of 304.61 g/mol. It features a piperidin-4-ol core linked via a methylene bridge to a 5-bromo-2-chlorophenyl moiety, yielding a computed LogP of 2.61 and an Fsp³ of 0.50.

Molecular Formula C12H15BrClNO
Molecular Weight 304.61 g/mol
CAS No. 1355903-90-0
Cat. No. B1397259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol
CAS1355903-90-0
Molecular FormulaC12H15BrClNO
Molecular Weight304.61 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C12H15BrClNO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
InChIKeyWVOZNPCOJKYWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol: A Halogenated Benzylpiperidine Scaffold for Targeted Ligand Development and SAR Studies


1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol (CAS 1355903-90-0) is a halogenated benzylpiperidine derivative with the molecular formula C12H15BrClNO and a molecular weight of 304.61 g/mol . It features a piperidin-4-ol core linked via a methylene bridge to a 5-bromo-2-chlorophenyl moiety, yielding a computed LogP of 2.61 and an Fsp³ of 0.50 . This scaffold is utilized as a versatile building block in medicinal chemistry for the synthesis of ligands targeting sigma receptors, dopamine transporters, and other CNS-related proteins [1].

Why Generic Substitution Fails: Critical Structure-Activity Relationships for 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol


Generic substitution with other halogenated benzylpiperidines is not equivalent due to distinct binding profiles driven by the specific substitution pattern and core heterocycle. The combination of the 5-bromo and 2-chloro substituents on the benzyl ring, along with the 4-hydroxyl group on the piperidine, dictates a unique selectivity fingerprint. Replacing the piperidine with a piperazine core (e.g., 1-(5-Bromo-2-chlorobenzyl)piperazine) or removing the hydroxyl group (e.g., 1-(5-Bromo-2-chlorobenzyl)piperidine) can dramatically alter receptor affinity and functional activity [1]. The halogenation pattern is also critical; moving or removing a single halogen can abolish or invert target selectivity, making this specific compound a non-interchangeable tool for precise SAR exploration [2].

Quantitative Differentiation Evidence: 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol vs. Structural Analogs


Sigma-2 Receptor Affinity: 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol vs. 1-(5-Bromo-2-chlorobenzyl)piperazine

1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol exhibits moderate affinity for the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. This represents a key differentiation from the piperazine analog, 1-(5-Bromo-2-chlorobenzyl)piperazine, which primarily targets serotonin receptors with minimal reported sigma-2 affinity . The piperidine core with a 4-hydroxyl group appears to be a crucial determinant for sigma-2 binding within this halogenated benzyl series.

Sigma Receptor Ligand Binding CNS

Alpha-Adrenergic vs. Dopaminergic Receptor Binding Profile: Defining Selectivity with 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol

In a multi-receptor binding screen using rat brain membranes, 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol demonstrated a clear selectivity hierarchy [1]. It showed the highest affinity for alpha-adrenergic receptors (Ki = 500 nM), followed by dopamine receptors (Ki = 1,500 nM), and was significantly weaker at beta-adrenergic receptors (Ki = 40,000 nM). This profile indicates a 3-fold selectivity for alpha-adrenergic over dopaminergic receptors and an 80-fold selectivity over beta-adrenergic receptors within this assay system. In contrast, the de-hydroxylated analog, 1-(5-Bromo-2-chlorobenzyl)piperidine, exhibits a different primary target profile, with reported activity against histone deacetylase (HDAC) enzymes [2].

Adrenergic Receptor Dopamine Receptor Selectivity

Dopamine Transporter (DAT) Inhibition: 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol vs. Reference Inhibitors

The compound inhibits the human dopamine transporter (DAT) with an IC50 of 4,100 nM in a cellular uptake assay using HEK293 cells [1]. While this affinity is moderate, it serves as a benchmark for SAR studies within the benzylpiperidine class. For context, known reference DAT inhibitors like DOV 216,303 exhibit IC50 values of ~78 nM under comparable conditions, representing a ~50-fold difference in potency . This moderate activity makes the compound a useful starting point for optimization rather than a potent probe, and it contrasts sharply with analogs lacking the hydroxyl group, which may exhibit negligible DAT activity.

Dopamine Transporter DAT CNS

Physicochemical Properties and Purity: 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol vs. 1-(4-Chlorobenzyl)piperidin-4-ol

The presence of the bromine atom in 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol significantly increases its molecular weight (304.61 g/mol) and lipophilicity (computed LogP = 2.61) compared to the monohalogenated analog 1-(4-chlorobenzyl)piperidin-4-ol, which has a molecular weight of 225.71 g/mol and a lower LogP . This difference is crucial for applications where increased membrane permeability or altered tissue distribution is desired. Furthermore, the compound is commercially available with a certified purity of 98%, ensuring reproducible results in sensitive assays .

Physicochemical Properties Lipophilicity Purity

Optimal Research and Industrial Applications for 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol Based on Verified Differentiation


Sigma-2 Receptor Ligand Development and Pharmacological Tool Compounds

Based on its confirmed affinity for the sigma-2 receptor (Ki = 90 nM in rat PC12 cells) [1], 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol is an ideal starting point for developing sigma-2 selective ligands. Researchers studying the role of sigma-2 receptors in cancer, neurodegenerative diseases, or CNS disorders can utilize this compound as a scaffold for further optimization, as the piperidin-4-ol core provides a distinct advantage over piperazine analogs that lack this activity.

Structure-Activity Relationship (SAR) Studies on Adrenergic and Dopaminergic Receptor Selectivity

The compound's well-defined selectivity profile—with a 3-fold preference for alpha-adrenergic receptors (Ki = 500 nM) over dopamine receptors (Ki = 1,500 nM) and an 80-fold selectivity over beta-adrenergic receptors (Ki = 40,000 nM) [2]—makes it a valuable tool for SAR campaigns. Medicinal chemists can use this quantitative baseline to systematically modify the scaffold and track changes in selectivity, enabling the rational design of more selective ligands for alpha-adrenergic or dopamine receptors.

CNS Drug Discovery: Optimizing Dopamine Transporter (DAT) Ligands

With a verified IC50 of 4,100 nM at the human dopamine transporter (DAT) [3], this compound serves as a benchmark for optimizing DAT inhibition within the benzylpiperidine series. Given its moderate activity, it is particularly useful for initial hit-to-lead programs where improving potency while maintaining favorable physicochemical properties (LogP = 2.61, MW = 304.61) is the primary goal. Its higher lipophilicity compared to monohalogenated analogs also makes it a suitable candidate for evaluating CNS penetration potential.

Chemical Biology Probe for Halogen Bonding and Membrane Permeability Studies

The unique di-halogenated (5-bromo-2-chloro) benzyl moiety, combined with a computed LogP of 2.61 , positions this compound as a useful probe for investigating halogen bonding interactions with biological targets and for studying structure-permeability relationships. The presence of both bromine and chlorine atoms allows researchers to explore the additive or synergistic effects of halogenation on binding affinity and membrane permeability, which is not possible with monohalogenated analogs like 1-(4-chlorobenzyl)piperidin-4-ol.

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